molecular formula C26H28N8O B608145 Itacnosertib CAS No. 1628870-27-8

Itacnosertib

Cat. No.: B608145
CAS No.: 1628870-27-8
M. Wt: 468.6 g/mol
InChI Key: XSQKEVGTZSBVBR-UHFFFAOYSA-N
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Description

TP-0184 is a small-molecule inhibitor that targets activin receptor-like kinase 2 (ALK2) and FMS-like tyrosine kinase 3 (FLT3). It has shown significant potential in preclinical models for treating conditions such as anemia of chronic disease and acute myeloid leukemia .

Chemical Reactions Analysis

TP-0184 undergoes various chemical reactions, including:

Scientific Research Applications

TP-0184 has a wide range of scientific research applications:

Mechanism of Action

TP-0184 exerts its effects by inhibiting the kinase activity of ALK2 and FLT3. This inhibition leads to the modulation of downstream signaling pathways, including the SMAD pathway for ALK2 and the PI3K/AKT, STAT5, and MAPK pathways for FLT3. By targeting these pathways, TP-0184 can reduce hepcidin levels and inhibit the proliferation of leukemia cells .

Comparison with Similar Compounds

TP-0184 is unique in its dual inhibition of ALK2 and FLT3. Similar compounds include:

TP-0184 stands out due to its dual-targeting mechanism, which provides a broader therapeutic potential compared to single-target inhibitors .

Properties

IUPAC Name

2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-N-(2-pyridin-2-ylpyridin-3-yl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N8O/c1-33-14-16-34(17-15-33)22-9-8-19(18-23(22)35-2)30-26-29-13-10-24(32-26)31-21-7-5-12-28-25(21)20-6-3-4-11-27-20/h3-13,18H,14-17H2,1-2H3,(H2,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQKEVGTZSBVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)NC4=C(N=CC=C4)C5=CC=CC=N5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628870-27-8
Record name Itacnosertib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628870278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ITACNOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Z53X5LHF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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